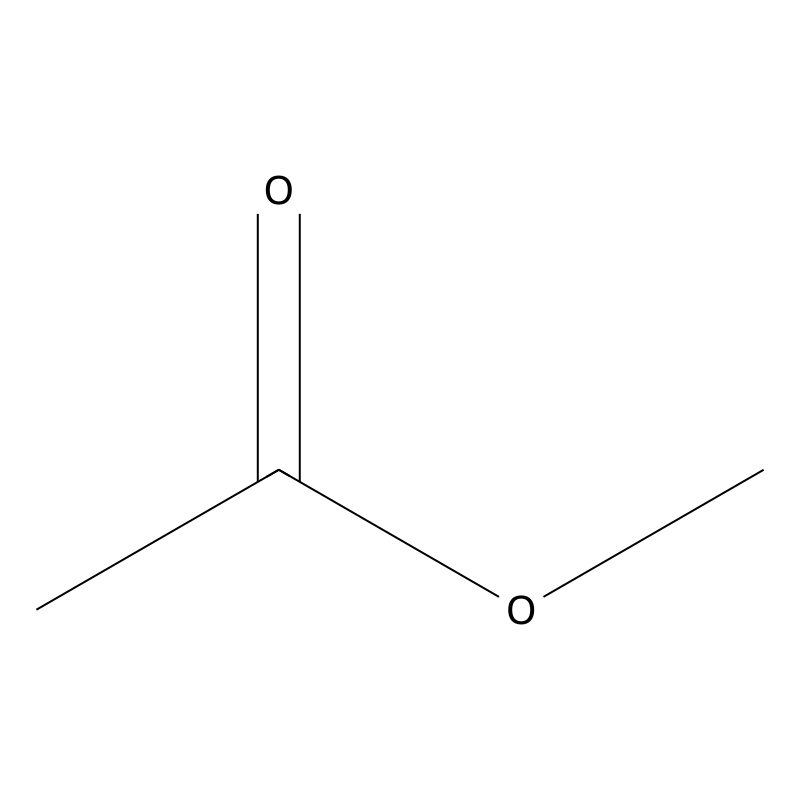

Methyl acetate

CH3COOCH3

CH3COOCH3

C3H6O2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3COOCH3

CH3COOCH3

C3H6O2

Molecular Weight

InChI

InChI Key

SMILES

solubility

3.28 M

243 mg/mL at 20 °C

In water, 2.43X10+5 mg/L at 20 °C

Miscible with alcohol, ether

Very soluble in ethyl ether, ethanol

Solubility in water, g/100ml at 20 °C: 24.4 (poor)

miscible with alcohol, ether; soluble in water

1 ml in 10ml 50% alcohol (in ethanol)

25%

Synonyms

Canonical SMILES

Methyl acetate (CAS 79-20-9) is a volatile, low-toxicity carboxylate ester recognized for its rapid evaporation rate and strong solvency for a wide range of resins, including acrylics, nitrocellulose, epoxies, and polyesters. Industrially, it is produced via the carbonylation of methanol or the esterification of acetic acid with methanol. While often grouped with other acetate esters and ketone solvents, its specific physical properties create distinct advantages in processability and formulation, particularly in coatings, adhesives, and chemical synthesis. Its classification as a VOC-exempt and non-HAP (Hazardous Air Pollutant) solvent in the USA is a critical procurement consideration for regulatory compliance.

References

- [2] The use and advantages of methyl acetate. Henan Haofei Chemical Co.,Ltd, 2018.

- [3] Methyl acetate - Wikipedia. Wikipedia.

- [5] Applications Across Industries of Methyl Acetate. Istay Kimya.

- [6] Choosing Methyl Acetate vs. Acetone: A Comparative Guide for Industry. NINGBO INNO PHARMCHEM CO.,LTD., 2026.

- [7] Methyl Acetate vs. Acetone: Key Differences for Industrial Buyers. NINGBO INNO PHARMCHEM CO.,LTD., 2026.

While solvents like ethyl acetate and acetone are often considered for similar applications, direct substitution for methyl acetate can lead to process failures and inconsistent product quality. Ethyl acetate, its closest chemical analog, has a significantly slower evaporation rate, which alters critical drying times in high-speed coating and ink applications. Acetone, though also fast-evaporating, has a lower flash point, a more aggressive odor, and is more hydrophilic, which can compromise performance in moisture-sensitive formulations like 2K polyurethanes. Furthermore, methyl acetate's reactivity profile differs from other esters; for example, it is less stable in the presence of strong aqueous acids or bases, a key consideration for synthesis and formulation stability. These differences in evaporation rate, moisture sensitivity, and chemical compatibility make precise solvent selection essential for process control and final product performance.

References

- [2] What is the difference between methyl acetate and ethyl acetate? Henan Haofei Chemical Co.,Ltd, 2025.

- [3] Choosing Methyl Acetate vs. Ethyl Acetate. NINGBO INNO PHARMCHEM CO.,LTD., 2026.

- [4] Choosing Methyl Acetate vs. Acetone: A Comparative Guide for Industry. NINGBO INNO PHARMCHEM CO.,LTD., 2026.

- [5] Methyl acetate - Wikipedia. Wikipedia.

Process Speed Advantage: Faster Evaporation Rate for Rapid Drying Applications

Methyl acetate exhibits a significantly faster evaporation rate compared to other common acetate esters, making it a preferred choice for applications requiring quick dry-to-touch times. Its relative evaporation rate is approximately 6.2 (where n-butyl acetate = 1), which is more than double that of ethyl acetate (rate ≈ 2.8) and substantially faster than tert-butyl acetate (rate ≈ 2.8). This rate is comparable to acetone (rate ≈ 5.6-6.3), but methyl acetate provides this speed with a higher flash point, offering a process safety advantage.

| Evidence Dimension | Relative Evaporation Rate (n-Butyl Acetate = 1.0) |

| Target Compound Data | 6.2 |

| Comparator Or Baseline | Ethyl Acetate: ~2.8; Acetone: ~5.6-6.3; tert-Butyl Acetate: ~2.8 |

| Quantified Difference | ~2.2x faster than Ethyl Acetate; comparable to Acetone |

| Conditions | Standard test methods for solvent evaporation, typically ASTM D3539 (now withdrawn) or equivalent. |

This directly translates to faster production line speeds, reduced tackiness, and quicker film formation in industrial coatings, inks, and adhesives.

Formulation Compatibility: Superior Solvency for Nitrocellulose Resins

For formulators working with nitrocellulose-based lacquers and coatings, methyl acetate demonstrates significantly stronger dissolving power than common substitutes like ethyl acetate or toluene. One industry source quantifies its solvency for nitrocellulose as being 3.4 times greater than that of ethyl acetate and 2.7 times that of butyl acetate, with performance similar to ketones like acetone and butanone. This allows for the creation of solutions with higher solids content at a lower viscosity, which can improve application properties and reduce the total amount of solvent required.

| Evidence Dimension | Relative Solvency Power for Nitrocellulose |

| Target Compound Data | 3.4x vs Ethyl Acetate; 2.7x vs Butyl Acetate |

| Comparator Or Baseline | Ethyl Acetate (Baseline = 1x); Butyl Acetate (Baseline = 1x) |

| Quantified Difference | +240% vs Ethyl Acetate; +170% vs Butyl Acetate |

| Conditions | Standard industry formulation testing for coatings and lacquers. |

This enables higher-performance, lower-VOC formulations and can reduce material costs by minimizing the volume of solvent needed to achieve a target application viscosity.

Regulatory & Safety Profile: Lower Photochemical Reactivity (MIR Value) vs. Acetone and Ethyl Acetate

In aerosol coatings and other applications regulated for smog formation potential, methyl acetate offers a distinct advantage due to its very low Maximum Incremental Reactivity (MIR) value. The MIR value for methyl acetate is 0.07, which is approximately 5 times lower than that of acetone (0.36-0.43) and 9 times lower than ethyl acetate (0.63). This low photochemical reactivity allows formulators to meet stringent environmental regulations, such as those set by the California Air Resources Board (CARB), without sacrificing performance.

| Evidence Dimension | Maximum Incremental Reactivity (MIR) Value |

| Target Compound Data | 0.07 |

| Comparator Or Baseline | Acetone: 0.36-0.43; Ethyl Acetate: 0.63 |

| Quantified Difference | 80-84% lower than Acetone; ~89% lower than Ethyl Acetate |

| Conditions | Standardized MIR values as defined by regulatory bodies like CARB. |

Procuring methyl acetate facilitates compliance with air quality regulations, providing greater formulation latitude in VOC-restricted products compared to higher-MIR solvents.

Precursor Suitability: Glycerol-Free Biodiesel Production via Interesterification

In biofuel synthesis, using methyl acetate as an acyl acceptor in the interesterification of triglycerides offers a significant process advantage over traditional transesterification with methanol. This route produces fatty acid methyl esters (biodiesel) and triacetin as a co-product instead of crude glycerol. Triacetin is a valuable fuel additive that improves anti-knocking properties, whereas glycerol requires costly separation and purification steps. This makes the overall process more economically viable and integrated.

| Evidence Dimension | Reaction Co-Product |

| Target Compound Data | Triacetin (valuable fuel additive) |

| Comparator Or Baseline | Methanol (used in traditional transesterification): Crude Glycerol (low value, requires purification) |

| Quantified Difference | Eliminates glycerol separation/purification stage |

| Conditions | Enzymatic or chemical interesterification of vegetable oils or animal fats. |

This provides a more efficient and economically favorable synthesis route for biodiesel production, simplifying downstream processing and converting a byproduct into a value-added component.

High-Throughput Industrial and Automotive Coatings

For industrial maintenance, automotive refinish, and aerosol paint applications where line speed and rapid drying are critical, methyl acetate's fast evaporation rate provides a distinct process advantage over ethyl or butyl acetate. Its strong solvency for common binders ensures a smooth finish and rapid film formation, reducing the potential for defects.

Formulation of Low-VOC, High-Solids Lacquers and Adhesives

The superior solvency of methyl acetate, particularly for nitrocellulose and other resins, allows formulators to create products with higher solids content that still meet viscosity targets. This, combined with its VOC-exempt status and low MIR value, makes it the right choice for developing environmentally compliant lacquers, inks, and adhesives without compromising on performance.

Environmentally Friendly Blowing Agent for Polyurethane Foams

As a physical blowing agent, methyl acetate can replace cyclopentane and HCFCs in the production of polyurethane foams. Its low boiling point (56.9 °C) is suitable for the foaming process, and its favorable environmental profile (non-ODS, low GWP) makes it a preferred choice for creating sustainable insulation and structural foam products.

Feedstock for Integrated Chemical Synthesis

Methyl acetate is a key precursor for producing acetic anhydride via carbonylation. It is also used in glycerol-free biodiesel production, where its use simplifies downstream processing. Procurement for these applications is driven by its specific reactivity and the economic benefits of a more streamlined synthesis pathway compared to alternative routes.

References

- [2] The use and advantages of methyl acetate. Henan Haofei Chemical Co.,Ltd, 2018.

- [4] METHYL ACETATE(MTAC)CAS 79-20-9 SUPPLIER IN CHINA. Okchem, 2024.

- [5] Applications Across Industries of Methyl Acetate. Istay Kimya.

- [6] METhyl forMATE As blowIng AgEnT In ThE MAnufAcTurE of PolyurEThAnE foAM sysTEMs. United Nations Development Programme.

- [7] Methyl acetate - Wikipedia. Wikipedia.

- [8] Synthesis of Biodiesel via Interesterification Reaction of Calophyllum inophyllum Seed Oil and Ethyl Acetate over Lipase Catalyst: Experimental and Surface Response Methodology Analysis. Molecules, 2022.

Physical Description

DryPowder; Liquid

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

colourless liquid with a pleasant, fruity odour

Colorless liquid with a fragrant, fruity odor.

Color/Form

XLogP3

Boiling Point

56.8 °C

56.7 °C

57 °C

135°F

Flash Point

14 °F (-10 °C) (closed cup)

22 °F (OPEN CUP)

-13 °C (9 °F) (Closed cup)

14 °F (-10 °C) (Closed cup)

-13 °C c.c.

14°F

Vapor Density

2.55 (Air = 1)

Relative vapor density (air = 1): 2.6

2.8

Density

d204 0.93

0.9342 g/cu cm at 20 °C

Relative density (water = 1): 0.93

0.927-0.932

0.93

LogP

0.18

log Kow = 0.18

Odor

Fragrant, fruity odo

Melting Point

-98.0 °C

Mp -98.7 °

-98.2 °C

-98.7°C

-98 °C

-145°F

UNII

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects]

Use and Manufacturing

Vapor Pressure

216.22 mmHg

216.2 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 23.1

173 mmHg

Pictograms

Flammable;Irritant

Impurities

Other CAS

Wikipedia

Biological Half Life

For the in vitro hydrolysis of methyl acetate in blood of ... humans, /a/ half-life of about 4 hr ... was determined. ...

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fire Hazards -> Flammable - 3rd degree

Cosmetics -> Solvent

Methods of Manufacturing

... Manufacture of high purity methyl acetate ... in a countercurrent reactive distillation column ....

Methanol + carbon monoxide (BASF/Monsanto carbonylation processes; byproduct of acetic acid production)

Methanol + carbon monoxide (BP acetyls process; byproduct of acetic acid/acetic anhydride production)

General Manufacturing Information

All other basic organic chemical manufacturing

All other chemical product and preparation manufacturing

Construction

Miscellaneous manufacturing

Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.

Paint and coating manufacturing

Paper manufacturing

Petrochemical manufacturing

Pharmaceutical and medicine manufacturing

Plastic material and resin manufacturing

Printing ink manufacturing

Soap, cleaning compound, and toilet preparation manufacturing

Transportation equipment manufacturing

Wholesale and retail trade

Wood product manufacturing

Acetic acid, methyl ester: ACTIVE

IT IS A MAJOR COMPONENT OF METHYL ACETONE, A MIXED SOLVENT DERIVED FROM DISTILLATION OF WOOD... .

Analytic Laboratory Methods

Method: USGS-NWQL O-4024-03; Procedure: gas chromatography/mass spectrometry; Analyte: methyl acetate; Matrix: whole-water; Detection Limit: 0.216 ug/L.

Method: NIOSH 1458, Issue 2; Procedure: gas chromatography with flame ionization detection; Analyte: methyl acetate; Matrix: air; Detection Limit: 2 ug.

Method: OSHA 7; Procedure: gas chromatography with flame ionization detector; Analyte: methyl acetate; Matrix: air; Detection Limit: not provided.

For more Analytic Laboratory Methods (Complete) data for METHYL ACETATE (6 total), please visit the HSDB record page.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Moisture sensitive.